molecular formula C7H16N2O B13223128 1-(Propan-2-yloxy)piperazine

1-(Propan-2-yloxy)piperazine

Cat. No.: B13223128
M. Wt: 144.21 g/mol
InChI Key: WUCWLLDYHHWVND-UHFFFAOYSA-N
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Description

1-(Propan-2-yloxy)piperazine is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperazine, a heterocyclic amine that is commonly used in pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a propan-2-yloxy group, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yloxy)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the catalytic hydrogenation of appropriate precursors can yield the desired compound with high efficiency. The use of metal catalysts such as palladium or nickel supported on various substrates is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yloxy)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-(Propan-2-yloxy)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxy)piperazine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yloxy)piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-propan-2-yloxypiperazine

InChI

InChI=1S/C7H16N2O/c1-7(2)10-9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3

InChI Key

WUCWLLDYHHWVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1CCNCC1

Origin of Product

United States

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